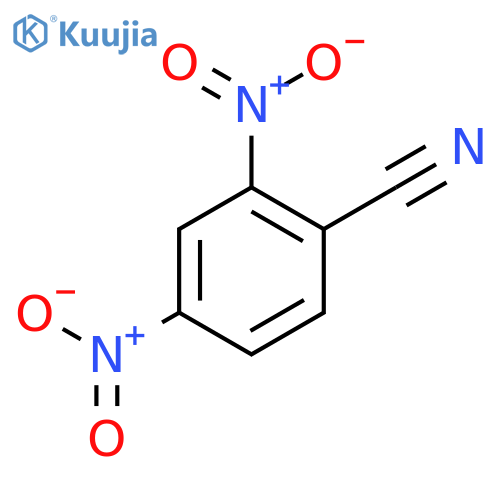Cas no 4110-33-2 (2,4-Dinitrobenzonitrile)

2,4-Dinitrobenzonitrile structure
商品名:2,4-Dinitrobenzonitrile
2,4-Dinitrobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2,4-Dinitrobenzonitrile
- 2 4-DINITROBENZONITRILE 97
- 2,4-Dinitro-benzonitril
- 2,4-dinitro-benzonitrile
- o,p-diNO2PhCN
- OR5158
- AKOS022182259
- CS-0138002
- DTXSID40339144
- 2,4-Dinitrobenzonitrile, 97%
- AKOS015889020
- SCHEMBL82629
- 1-Cyano-2,4-dinitrobenzene
- 4110-33-2
- DTXCID40290226
-
- MDL: MFCD00465665
- インチ: InChI=1S/C7H3N3O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H
- InChIKey: KCUDEOWPXBMDJE-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1C#N)[N+](=O)[O-])[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 193.01200
- どういたいしつりょう: 193.01235559g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 296
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115Ų
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.6±0.1 g/cm3
- ゆうかいてん: 100-103 °C (lit.)
- ふってん: 395.1±32.0 °C at 760 mmHg
- フラッシュポイント: 華氏温度:53.6°f
摂氏度:12°c - 屈折率: 1.615
- PSA: 115.43000
- LogP: 2.42108
- ようかいせい: 未確定
- じょうきあつ: 0.0±0.9 mmHg at 25°C
2,4-Dinitrobenzonitrile セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H228-H302-H312-H332
- 警告文: P210-P280
- 危険物輸送番号:UN 1325 4.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-20/21/22
- セキュリティの説明: S16; S36
-
危険物標識:


- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- リスク用語:R11; R20/21/22
2,4-Dinitrobenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2,4-Dinitrobenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 527696-5G |
2,4-Dinitrobenzonitrile |
4110-33-2 | 97% | 5G |
¥1536.97 | 2022-02-24 | |
| A2B Chem LLC | AB60324-5g |
2,4-Dinitrobenzonitrile |
4110-33-2 | 97% | 5g |
$272.00 | 2024-04-20 | |
| A2B Chem LLC | AB60324-1g |
2,4-Dinitrobenzonitrile |
4110-33-2 | 97% | 1g |
$98.00 | 2024-04-20 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 527696-1G |
2,4-Dinitrobenzonitrile |
4110-33-2 | 97% | 1G |
¥459.58 | 2022-02-24 |
2,4-Dinitrobenzonitrile 関連文献
-
1. 132. Some derivatives of thioxanthenC. V. T. Campbell,A. Dick,J. Ferguson,J. D. Loudon J. Chem. Soc. 1941 747
-
Y. I. Smushkevich,V. Y. Smushkevich,M. I. Usorov J. Chem. Res. (S) 1999 407
-
3. NotesWilliam H. Patterson,Frederick R. Storrie J. Chem. Soc. 1937 1745
-
4. Radical adamantyldenitration in polynitrobenzenes. Selectivity of homolytic aromatic ipso substitutionLorenzo Testaferri,Marcello Tiecco,Marco Tingoli J. Chem. Soc. Perkin Trans. 2 1979 469
-
5. Formula index
4110-33-2 (2,4-Dinitrobenzonitrile) 関連製品
- 96784-54-2(3-Methyl-4-nitrobenzonitrile)
- 87376-25-8(2-Amino-4-nitrobenzonitrile)
- 26830-95-5(4-Methyl-2-nitrobenzonitrile)
- 64113-86-6(5-Methyl-2-nitrobenzonitrile)
- 35213-00-4(2,6-Dinitrobenzonitrile)
- 612-24-8(2-Nitrobenzonitrile)
- 20033-48-1(1,3-Benzenedicarbonitrile, 2-amino-5-nitro-)
- 939-79-7(2-Nitro-p-toluonitrile)
- 17420-30-3(2-amino-5-nitro-benzonitrile)
- 63365-23-1(2-Amino-6-nitrobenzonitrile)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
